5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole
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Overview
Description
5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole, also known as dexmedetomidine, is a highly potent and selective α2-adrenergic agonist. It is widely used in clinical settings for its sedative and analgesic properties. This compound is particularly valued for its ability to reduce anxiety and tension without causing respiratory depression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dexmedetomidine can be synthesized through several methods. One common approach involves the resolution of racemic medetomidine using enantiomerically pure (+)-tartaric acid. The diastereomeric salts formed are separated by fractional crystallization in ethanol . Another method involves the addition of substituted arylmagnesium bromide to the methyl ester of 4-imidazolecarboxylic acid, followed by the addition of methylmagnesium bromide to the formed ketone .
Industrial Production Methods
Industrial production of dexmedetomidine typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the final product meets stringent pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Dexmedetomidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation or nitration under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Dexmedetomidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Widely used as a sedative and analgesic in clinical settings.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Dexmedetomidine exerts its effects by activating central pre- and postsynaptic α2-receptors in the locus coeruleus. This activation induces a state of unconsciousness similar to natural sleep, with the unique aspect that patients remain easily rousable and cooperative. The compound is rapidly distributed and mainly metabolized hepatically into inactive metabolites by glucuronidation and hydroxylation .
Comparison with Similar Compounds
Similar Compounds
Medetomidine: A racemic mixture of dexmedetomidine and its enantiomer.
Clonidine: Another α2-adrenergic agonist with similar sedative properties.
Atipamezole: An α2-adrenergic antagonist used to reverse the effects of dexmedetomidine.
Uniqueness
Dexmedetomidine is unique due to its high selectivity for α2-receptors and its ability to provide sedation without causing respiratory depression. This makes it particularly valuable in clinical settings where patient safety is paramount .
Properties
Molecular Formula |
C13H16N2 |
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Molecular Weight |
200.28 g/mol |
IUPAC Name |
5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole |
InChI |
InChI=1S/C13H16N2/c1-10-4-3-5-12(11(10)2)6-7-13-8-14-9-15-13/h3-5,8-9H,6-7H2,1-2H3,(H,14,15) |
InChI Key |
AQBAIJHQKZIPCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC2=CN=CN2)C |
Origin of Product |
United States |
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